5-phenylfuro[3,2-d]isothiazole
Overview
Description
5-phenylfuro[3,2-d]isothiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has a unique chemical structure that makes it an interesting subject for research.
Mechanism of Action
The mechanism of action of 5-phenylfuro[3,2-d]isothiazole as an anticancer agent involves the inhibition of the Akt/mTOR pathway. This pathway is involved in the regulation of cell growth and survival. By inhibiting this pathway, 5-phenylfuro[3,2-d]isothiazole induces apoptosis and inhibits the growth of cancer cells. In organic electronics, this compound acts as a hole-transporting material by facilitating the movement of positive charges through the material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-phenylfuro[3,2-d]isothiazole have been extensively studied. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that this compound has low toxicity and can be used as a potential anticancer agent. In organic electronics, this compound has shown good hole-transporting properties and has been used in the fabrication of high-performance organic light-emitting diodes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-phenylfuro[3,2-d]isothiazole in lab experiments include its unique chemical structure, low toxicity, and potential applications in various fields. The limitations of using this compound in lab experiments include the difficulty in synthesizing it in large quantities and the limited availability of commercial sources.
Future Directions
There are several future directions for research on 5-phenylfuro[3,2-d]isothiazole. One direction is the synthesis of novel derivatives with improved anticancer activity and hole-transporting properties. Another direction is the investigation of the mechanism of action of this compound in more detail. Additionally, the potential applications of this compound in other fields such as energy storage and optoelectronics should be explored.
In conclusion, 5-phenylfuro[3,2-d]isothiazole is a promising compound with potential applications in various fields. Its unique chemical structure, low toxicity, and potential anticancer activity make it an interesting subject for research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Scientific Research Applications
5-phenylfuro[3,2-d]isothiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In material science, 5-phenylfuro[3,2-d]isothiazole has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.
properties
IUPAC Name |
5-phenylfuro[3,2-d][1,2]thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c1-2-4-8(5-3-1)10-6-9-7-12-14-11(9)13-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDJOKFPZCRHTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)SN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388042 | |
Record name | Furo[3,2-d]isothiazole, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-d]isothiazole, 5-phenyl- | |
CAS RN |
62947-16-4 | |
Record name | Furo[3,2-d]isothiazole, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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